molecular formula C14H18 B093662 1-Phenyl-1-octyne CAS No. 16967-02-5

1-Phenyl-1-octyne

Cat. No.: B093662
CAS No.: 16967-02-5
M. Wt: 186.29 g/mol
InChI Key: YVCYLGYUDUYFQZ-UHFFFAOYSA-N
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Description

1-Phenyl-1-octyne is an organic compound with the molecular formula C14H18. It is characterized by the presence of a phenyl group attached to an octyne chain, specifically at the first carbon of the octyne. This compound belongs to the class of alkynes, which are hydrocarbons containing at least one carbon-carbon triple bond .

Preparation Methods

1-Phenyl-1-octyne can be synthesized through various methods. One common synthetic route involves the alkylation of phenylacetylene with an appropriate alkyl halide under basic conditions. Another method includes the coupling of phenylacetylene with an alkyne precursor using a palladium-catalyzed cross-coupling reaction, such as the Sonogashira coupling .

In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction temperatures are critical factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

1-Phenyl-1-octyne undergoes a variety of chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, halogens, and strong oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Phenyl-1-octyne has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-Phenyl-1-octyne exerts its effects depends on the specific reaction or application. In catalytic processes, the alkyne group can coordinate with metal catalysts, facilitating various transformations. The phenyl group can participate in π-π interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

1-Phenyl-1-octyne can be compared with other alkynes such as 1-Phenyl-1-hexyne and 1-Phenyl-1-decyne. These compounds share similar structural features but differ in the length of the carbon chain. The unique properties of this compound, such as its specific reactivity and physical characteristics, make it distinct from its analogs .

Similar compounds include:

Properties

IUPAC Name

oct-1-ynylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18/c1-2-3-4-5-6-8-11-14-12-9-7-10-13-14/h7,9-10,12-13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCYLGYUDUYFQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

98705-03-4
Record name Benzene, 1-octyn-1-yl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98705-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40168734
Record name 1-Phenyl-1-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16967-02-5
Record name 1-Phenyl-1-octyne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016967025
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Phenyl-1-octyne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40168734
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The procedure was identical to Example 1, with the exception that 1-octyne (0.590 ml; 0.441 g; 4.00 mmol) was used as a substrate instead of phenylacetylene. GC analysis of the organic phase of the hydrolyzed reaction sample after 18 h at 65° C. showed the presence of 1.59 mmol (80% yield) of 1-octynylbenzene, and 0.03 mmol of benzonitrile remaining in the reaction mixture.
Quantity
0.59 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.03 mmol
Type
reactant
Reaction Step Three
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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